
1-(4-Methyl-1,3-thiazol-2-YL)azepane
Overview
Description
1-(4-Methyl-1,3-thiazol-2-YL)azepane is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 . It is a member of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.32 . More specific physical and chemical properties, such as solubility, boiling point, and specific gravity, are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
Competitive Formation of Azaheterocycles : Research shows that allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes can transform into polyfunctionalized 4,5-dihydro-1,3-thiazoles and seven-membered azaheterocycles like dihydroazepines and azepines through superbase treatment. This highlights the chemical versatility and potential applications in organic synthesis (Nedolya et al., 2015).
Formation of Thiazole and Azepine Structures : Quantum-chemical studies have been conducted to understand the structural transformations of benzylsulfanyl-substituted 2-aza-1,3,5-trienes by superbases. This research contributes to the understanding of the reaction pathways leading to the formation of both thiazole and azepine derivatives (Shagun & Nedolya, 2015).
Potential in Drug Development
Exploring Alternatives for Metabolically Labile Rings in Drug Design : The study of benzo[d]thiazol-2(3H)one as sigma receptor ligands includes replacing a metabolically unstable azepane ring with alternative moieties, demonstrating the ongoing research into enhancing drug stability and efficacy (Intagliata et al., 2020).
Synthesis of Novel Heterocycles for Anticancer Properties : There's research into synthesizing novel heterocyclic compounds, including thiazolo-fused six- and seven-membered nitrogen heterocycles, showing potential applications in anticancer drug development (Kumar & Ila, 2022).
Advanced Material Synthesis
- Development of Novel Ligands for Metal Complexes : The combination of azaheterocycles with thiazole subunits has led to the synthesis of novel ligands that are efficient for creating metal complexes, pointing towards applications in material science (Menzel et al., 2010).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to induce apoptosis of cells .
Biochemical Analysis
Biochemical Properties
1-(4-Methyl-1,3-thiazol-2-YL)azepane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . These interactions are crucial for its function in biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s aromaticity and electron density play a crucial role in its binding interactions, allowing it to modulate the activity of target enzymes and proteins . These interactions can lead to significant biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s thiazole ring structure allows it to participate in redox reactions and other biochemical processes, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s localization can impact its activity and function, making it a critical aspect of its biochemical analysis.
Properties
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-8-13-10(11-9)12-6-4-2-3-5-7-12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQXADOOORIULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254916 | |
| Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-31-2 | |
| Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

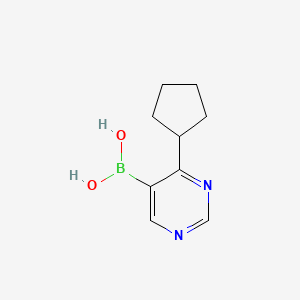
![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)

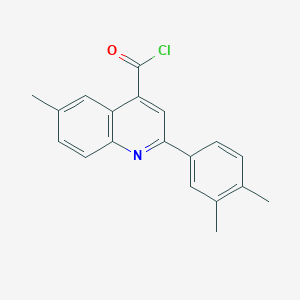
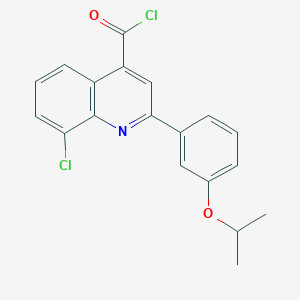

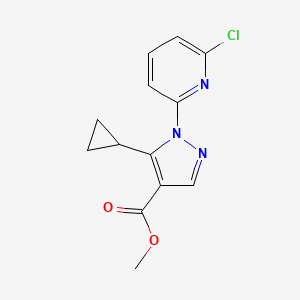


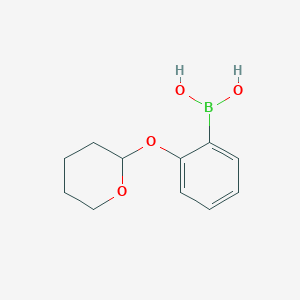

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)
